

Comparative Guide: Assessing the Cross-Reactivity of Crenolanib Trifluoroacetic Acid Salt

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Compound of Interest

Compound Name:	Crenolanib Trifluoroacetic Acid Salt
CAS No.:	1797008-57-1
Cat. No.:	B588524

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Executive Summary

Crenolanib Trifluoroacetic Acid (TFA) Salt is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) primarily targeting FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-derived growth factor receptor) isoforms. Unlike first-generation multi-kinase inhibitors (e.g., Midostaurin) or Type II inhibitors (e.g., Quizartinib), Crenolanib is distinguished by its ability to bind the active "DFG-in" kinase conformation. This structural mechanism confers activity against resistance-causing D835 mutations while maintaining a critical selectivity window against c-Kit, a common off-target liability in this drug class.

This guide provides researchers with a technical framework to assess Crenolanib's cross-reactivity profile, contrasting it with key market alternatives (Quizartinib, Gilteritinib) and detailing self-validating experimental protocols.

Part 1: Mechanistic Profile & Causality

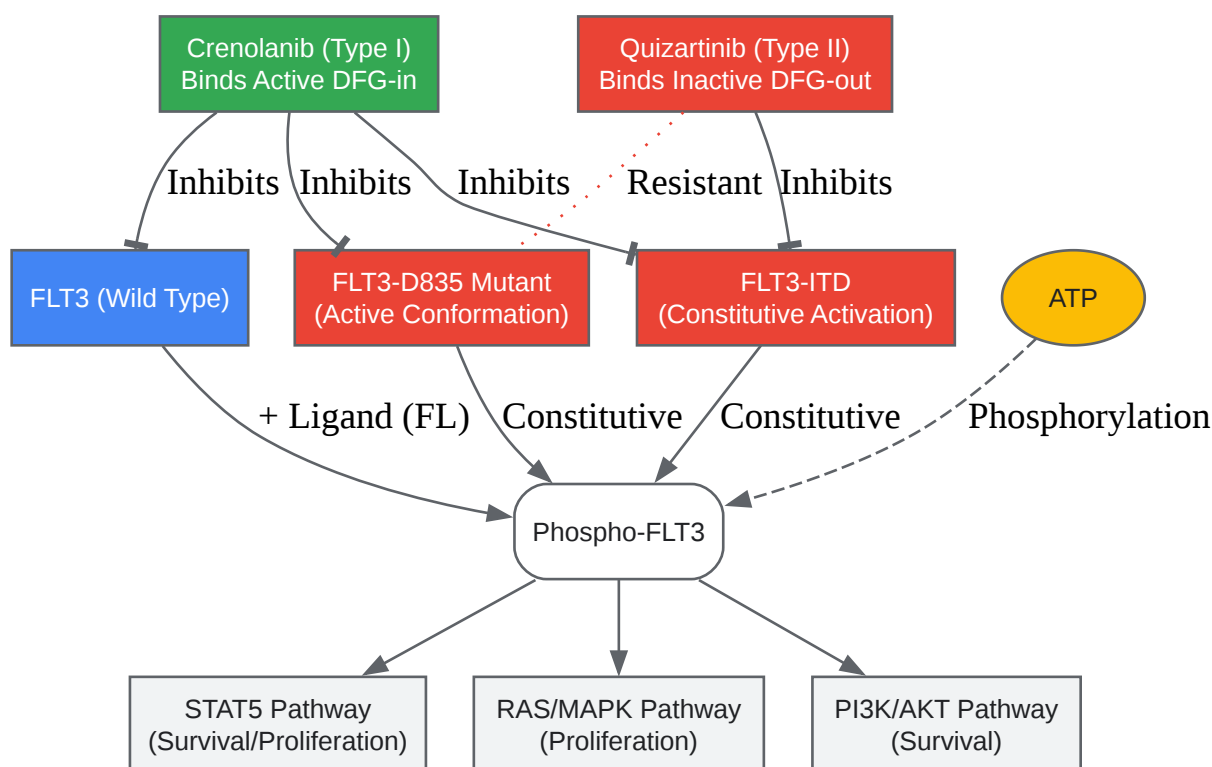
The Type I vs. Type II Distinction

To understand Crenolanib's cross-reactivity, one must understand its binding mode.

- Type II Inhibitors (e.g., Quizartinib, Sorafenib): Bind to the hydrophobic pocket adjacent to the ATP-binding site only when the kinase is in the inactive ("DFG-out") conformation. Mutations that stabilize the active conformation (e.g., FLT3-D835) sterically hinder these drugs, causing resistance.
- Crenolanib (Type I): Binds to the ATP-binding site in the active ("DFG-in") conformation. This allows it to inhibit both constitutive internal tandem duplications (ITD) and activation loop mutations (D835/D842) that render Type II inhibitors ineffective.

Diagram 1: FLT3 Signaling & Inhibitor Interaction

This diagram illustrates the downstream signaling pathways of FLT3 and the intervention points of Type I vs. Type II inhibitors.



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Caption: Comparative mechanism of Type I (Crenolanib) vs. Type II inhibitors on FLT3 variants.

Part 2: Comparative Analysis (Data & Performance)

The critical differentiator for Crenolanib is its selectivity window against c-Kit. Many FLT3 inhibitors (e.g., Midostaurin, Quizartinib) significantly inhibit c-Kit, leading to myelosuppression (reduced blood cell production).[1] Crenolanib exhibits a ~100-fold lower affinity for c-Kit compared to FLT3.

Table 1: Kinase Selectivity & Potency Profile (IC50/Kd)

Feature	Crenolanib (Type I)	Quizartinib (Type II)	Gilteritinib (Type I)	Midostaurin (Type I)
FLT3-ITD Potency	< 1 nM (Kd ~0.74 nM)	< 1 nM (Very Potent)	< 1 nM	~10-50 nM
FLT3-D835 Activity	High (Kd ~0.2–0.4 nM)	Resistant	High	Moderate
c-Kit Cross-Reactivity	Low (Kd ~78 nM)	High (Potent inhibitor)	Low/Moderate	High
PDGFR (α/β) Activity	High (Kd ~2–3 nM)	Low	Low	High
Primary Indication	FLT3-mutant AML, GIST (PDGFRα D842V)	FLT3-ITD AML	FLT3-mutant AML	FLT3-mutant AML

Key Insight: If your research requires inhibition of FLT3-D835 without confounding cytotoxicity from c-Kit inhibition, Crenolanib is the superior reagent choice over Quizartinib [1, 2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Biochemical Cross-Reactivity Verification (ADP-Glo™ Kinase Assay)

Objective: Quantify the selectivity of Crenolanib TFA Salt against a panel of kinases (FLT3, c-Kit, PDGFR) in a cell-free system.

Reagent Handling (Critical Step):

- Salt Correction: The molecular weight (MW) of Crenolanib TFA Salt differs from the free base. Check your specific vial.
 - Free Base MW: ~443.5 g/mol [2][3]
 - TFA Salt MW: Typically ~557.6 g/mol (assuming mono-TFA, but often variable).
 - Action: Use the MW printed on the specific CoA to calculate Molarity.
- Solvent: Dissolve in anhydrous DMSO to create a 10 mM stock. Store at -80°C. Avoid freeze-thaw cycles.

Step-by-Step Workflow:

- Enzyme Prep: Dilute recombinant kinases (FLT3-WT, FLT3-D835Y, c-Kit, PDGFR α) to 0.2 ng/ μ L in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
- Inhibitor Titration: Prepare a 10-point serial dilution of Crenolanib TFA Salt (Start: 10 μ M, Dilution factor: 3).
- Reaction Assembly: In a 384-well white plate:
 - Add 2 μ L of Kinase solution.
 - Add 1 μ L of Crenolanib dilution (or DMSO control).
 - Incubate 15 min at Room Temp (RT).
- Initiation: Add 2 μ L of ATP/Substrate mix (ATP concentration should equal the K_m of the specific kinase to ensure competitive validity).
- Incubation: Incubate for 60 min at RT.

- Detection:
 - Add 5 μ L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
 - Add 10 μ L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
- Read: Measure Luminescence.
- Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

Validation Criteria:

- Z-Factor: Must be > 0.5 for the assay to be valid.
- Reference Control: Run Quizartinib in parallel. It should inhibit FLT3-ITD but fail against FLT3-D835.

Protocol B: Cellular Selectivity & Signaling (Western Blot)

Objective: Confirm that Crenolanib inhibits phosphorylation of FLT3/PDGFR but spares c-Kit in a cellular context.

Cell Lines:

- MV4-11: (FLT3-ITD homozygous) - Positive Control.
- HMC-1.1: (c-Kit V560G) - Cross-reactivity Control.

Workflow:

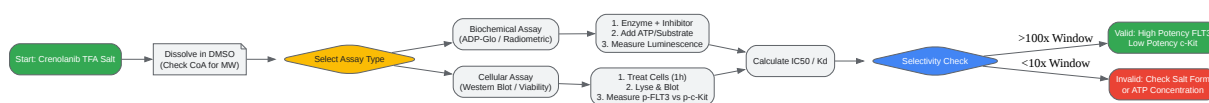
- Seeding: Seed cells at 1×10^6 cells/mL in RPMI-1640 + 10% FBS.
- Starvation: Serum-starve cells for 4 hours (synchronizes signaling).
- Treatment: Treat with Crenolanib TFA Salt (0, 10, 100, 1000 nM) for 1 hour.
- Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

- Immunoblot:
 - Primary Antibodies: p-FLT3 (Tyr591), p-c-Kit (Tyr719), p-STAT5 (Tyr694), Total FLT3, Total c-Kit, Actin.
- Quantification: Normalize Phospho-signal to Total protein signal.

Expected Result:

- MV4-11: Dose-dependent reduction of p-FLT3 and p-STAT5 (IC₅₀ ~10-20 nM).
- HMC-1.1: p-c-Kit levels should remain stable or only decrease at high concentrations (>500 nM), confirming the selectivity window [3].

Part 4: Experimental Logic Visualization



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Caption: Decision tree for validating Crenolanib selectivity and experimental success.

References

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